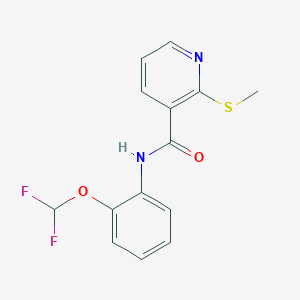
N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a benzyloxy group, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the quinoline core can produce dihydroquinoline derivatives .
Scientific Research Applications
N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, influencing various biological pathways. The benzyloxy and tert-butyl groups can modulate its binding affinity and specificity, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with benzyloxy and tert-butyl groups. These compounds may share similar chemical properties and biological activities but can differ in their specific interactions and efficacy.
Uniqueness
N-(5-(Benzyloxy)-2,4-di-tert-butylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C31H34N2O3 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-(2,4-ditert-butyl-5-phenylmethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C31H34N2O3/c1-30(2,3)23-16-24(31(4,5)6)27(36-19-20-12-8-7-9-13-20)17-26(23)33-29(35)22-18-32-25-15-11-10-14-21(25)28(22)34/h7-18H,19H2,1-6H3,(H,32,34)(H,33,35) |
InChI Key |
BVGYXGLNMHIQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)OCC4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356651.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
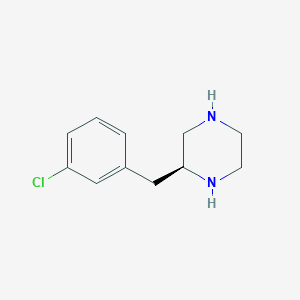
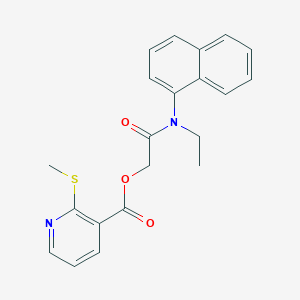
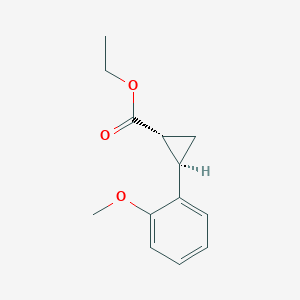

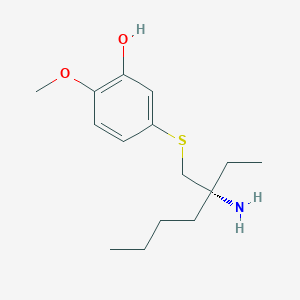
![1-[(4-propoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356689.png)
![3-(6-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356702.png)
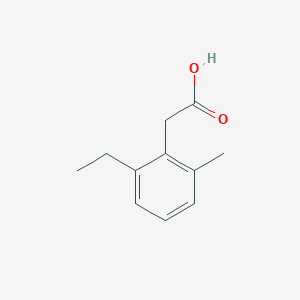
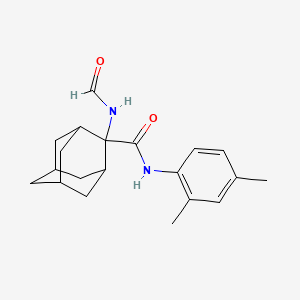
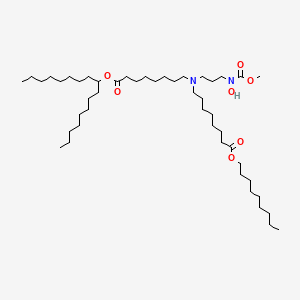
![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356750.png)
